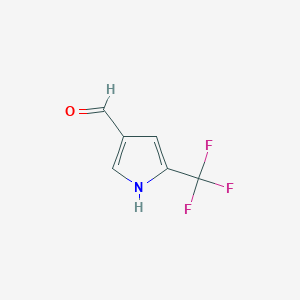
N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride consists of a pyridinyl group attached to a phenyl group through a methanamine linkage . The presence of the nitrogen atom in the pyridinyl group and the phenyl group contributes to the compound’s polarity and reactivity.Wissenschaftliche Forschungsanwendungen
Photocytotoxic Properties in Red Light
Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and their photocytotoxic properties examined. These complexes showed unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes of pyridoxal (vitamin B6) Schiff bases and modified dipicolylamines displayed remarkable photocytotoxicity in cancer cells with significantly low dark toxicity. This suggests their utility in targeting and eliminating cancer cells with light activation, providing a foundation for the development of light-activated therapeutic agents (Basu et al., 2015).
Anticonvulsant Activity
Novel Schiff bases synthesized through the condensation of 3-aminomethyl pyridine have shown promising anticonvulsant activity. These findings indicate the potential of similar compounds in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).
Catalysis and Ligand Efficiency
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been employed in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, highlighting their relevance in synthetic chemistry and catalysis (Roffe et al., 2016).
Schiff Bases and Antimicrobial Activity
Schiff’s bases synthesized from aldehydes and aromatic amines, including pyridine derivatives, have been shown to possess antibacterial and antifungal activities. This underscores the role of such compounds in the development of new antimicrobial agents (Kansagara et al., 2016).
Eigenschaften
IUPAC Name |
N-methyl-1-(3-pyridin-4-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;/h2-9,14H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXGLYJGTZQZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)






![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)

![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)



